N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide
Description
Properties
Molecular Formula |
C10H15N3OS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-(2-amino-2,3,3a,4-tetrahydro-1,3-benzothiazol-6-yl)propanamide |
InChI |
InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h3,5,7,10,13H,2,4,11H2,1H3,(H,12,14) |
InChI Key |
XCKTVIZGRNFWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CCC2C(=C1)SC(N2)N |
Origin of Product |
United States |
Biological Activity
N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide is a compound with significant biological activity attributed to its unique chemical structure. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 225.31 g/mol. Its structure features a tetrahydrobenzo[d]thiazole moiety linked to a propionamide group, which contributes to its diverse biological activities. The presence of the nitrogen-containing heterocyclic ring enhances its reactivity and potential interactions with various biological targets .
Biological Activities
Research indicates that this compound exhibits several biological activities:
The biological activity of this compound is believed to be mediated through interactions with specific receptors and enzymes in the body:
- Receptor Binding : Studies on related compounds indicate that modifications in the structure can significantly affect receptor binding affinities. For instance, derivatives that maintain the core structure while varying substituents can enhance selectivity for dopamine receptors .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide | C10H15N3OS | Antileukemic | Contains additional carbon atoms in the ring structure |
| 2-Amino-thiazole derivatives | Varies | Antibacterial | Simpler thiazole structure without tetrahydrobenzene |
| 4-Aryloxyphenoxypropionamides | Varies | Herbicidal | Different substituents leading to varied herbicidal activity |
This table illustrates how variations in chemical structure can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- Dopamine D3 Receptor Studies : Research on pramipexole derivatives demonstrated their effectiveness as selective D3 receptor agonists with high binding affinities. Modifications aimed at improving metabolic stability and selectivity have shown promising results .
- Cytotoxicity Assessments : Investigations into the cytotoxic effects of related compounds against various cancer cell lines revealed moderate effectiveness. Further studies are necessary to determine the exact mechanisms and enhance efficacy through structural modifications .
Scientific Research Applications
The applications of N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide are explored below based on available scientific literature.
Chemical Information
IUPAC Name: N-C_{10}H_{15}N_3OS$$
Molecular Weight: 225.31 g/mol
CAS Number: 106006-85-3
Potential Applications
While the search results do not explicitly detail specific applications of this compound, related research on similar compounds suggests potential applications in medicinal chemistry and drug development.
Antimicrobial and Anticancer Research
Research on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has shown promising antimicrobial activity against bacterial and fungal species, as well as anticancer activity against breast cancer cell lines . Similarly, novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have demonstrated diverse biological activities, including antitumor, antiviral, antimicrobial, anxiolytic, and antidepressant effects .
Anti-inflammatory Activity
One study reported on N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide, noting its anti-inflammatory activity. In vitro studies indicated a reduction in the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Anticancer Activity
N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines have demonstrated anticancer activity. For instance, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine showed significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40 cell lines .
Other Potential Activities
The synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been pursued for its potential anti-inflammatory properties, specifically as a 5-lipoxygenase (5-LOX) inhibitor .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
- Synonyms: (R)-Pramipexole (non-proprietary name variant) CAS Numbers: 106006-85-3 (R-enantiomer), 106006-84-2 (S-enantiomer) .
Molecular Properties :
Structural Features :
- Core: 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole scaffold.
- Substituent: Propionamide group at the 6-position.
Comparison with Similar Compounds
Structural Analogs from Benzothiazole Derivatives
Four closely related compounds (7q, 7r, 7s, 7t) were synthesized and characterized in a 2012 study . These analogs share the benzo[d]thiazole core but differ in substituents and physicochemical properties:
| Compound ID | Substituent (R-group) | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|---|
| 7q | 2-Chloropyridin-4-ylamino | 70 | 90.0 | 177.9–180.8 |
| 7r | 2-Chloro-4-methylpyridin-3-ylamino | 77 | 90.0 | 166.5–168.1 |
| 7s | Pyrimidin-2-ylamino | 70 | 90.0 | 169.2–171.8 |
| 7t | Thiazol-2-ylamino | 68 | 92.0 | 237.7–239.1 |
Key Observations :
Comparison with N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide
Compound : N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide (CAS 104208-19-7) .
- Formula : C₁₅H₁₂N₂OS₂
- Molar Mass : 300.4 g/mol
- Key Differences: Substituent: Benzamide group replaces propionamide. Core Modification: Methylthio group at the 2-position instead of amino.
Stereoisomeric Considerations
The target compound exists as (R)- and (S)-enantiomers (CAS 106006-85-3 and 106006-84-2, respectively) .
- Biological Relevance : Enantiomers often exhibit divergent pharmacological profiles. For example, (R)-pramipexole (a related benzothiazole derivative) is a dopamine agonist used in Parkinson’s disease, while the (S)-enantiomer is inactive .
- Analogs with Stereocenters: None of the compounds in or 7 feature stereocenters, highlighting the uniqueness of the target compound’s chiral configuration.
Research Findings and Implications
Physicochemical Trends
- Solubility : Propionamide’s shorter chain (vs. benzamide in ) may improve aqueous solubility, critical for drug delivery.
Q & A
Q. What synthetic routes are commonly employed for N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide, and how is purity validated?
The synthesis typically involves multi-step reactions starting with benzo[d]thiazole precursors. A key step includes coupling the thiazole core with propionamide derivatives under controlled conditions (e.g., inert atmosphere, reflux). Intermediate purification via column chromatography is critical. Purity is confirmed using High-Performance Liquid Chromatography (HPLC) and thin-layer chromatography (TLC) . Structural validation relies on Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) to confirm molecular weight and functional groups .
Q. Which spectroscopic techniques are essential for characterizing this compound’s stereochemistry?
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, resolving stereoisomers (e.g., distinguishing R and S enantiomers via splitting patterns).
- Infrared (IR) Spectroscopy : Confirms presence of amide (C=O stretch ~1650–1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.
- Chiral Chromatography : Critical for enantiomeric purity assessment, especially given the compound’s potential dopamine receptor selectivity (e.g., (R)-enantiomers in show distinct biological profiles) .
Q. How is the compound’s solubility and stability assessed for in vitro assays?
Solubility is tested in polar solvents (e.g., DMSO, ethanol) via gravimetric analysis. Stability under physiological conditions (pH 7.4 buffer, 37°C) is monitored using UV-Vis spectroscopy over 24–72 hours. Degradation products are identified via LC-MS .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with dopamine D3 receptors?
Molecular docking (using software like AutoDock Vina) models binding to the D3 receptor’s active site. Key parameters include binding energy (ΔG) and hydrogen-bonding interactions with residues (e.g., Asp110, Ser192). Molecular Dynamics (MD) simulations (50–100 ns) assess complex stability. Comparative analysis with known agonists (e.g., pramipexole derivatives in ) validates predictions .
Q. How can structural modifications optimize selectivity for dopamine D3 over D2 receptors?
- Substituent Analysis : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the benzamide moiety enhances D3 affinity (see Table 1).
- Steric Effects : Bulkier groups (e.g., isopropoxy) reduce D2 off-target binding.
- Data-Driven Design : Use QSAR models to correlate substituent properties (Hammett σ, logP) with IC₅₀ values from radioligand displacement assays .
Table 1 : Selectivity of Derivatives (Hypothetical Data)
| Substituent | D3 IC₅₀ (nM) | D2 IC₅₀ (nM) | Selectivity Ratio (D2/D3) |
|---|---|---|---|
| -H | 12.3 | 450 | 36.6 |
| -Cl | 8.7 | 620 | 71.3 |
| -OCH₃ | 15.1 | 380 | 25.2 |
Q. What experimental approaches resolve contradictions in cytotoxicity data across cell lines?
- Dose-Response Curves : Generate IC₅₀ values in triplicate across multiple cell lines (e.g., hepatocarcinoma vs. breast carcinoma).
- Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis and Western blotting to assess pathway activation (e.g., caspase-3 for apoptosis).
- Statistical Analysis : Apply ANOVA with post-hoc tests to address variability, ensuring sample sizes ≥3 per group .
Q. How is X-ray crystallography applied to determine the compound’s stereochemical configuration?
Single crystals are grown via slow evaporation (solvent: methanol/water). Data collection uses Cu-Kα radiation (λ=1.5418 Å) at 100K. Structure solution via SHELXT (direct methods) and refinement with SHELXL (full-matrix least-squares) yield stereochemical parameters (e.g., Flack parameter for absolute configuration). The Cambridge Structural Database (CSD) is referenced for analogous structures .
Methodological Notes
- Avoiding Commercial Bias : Prioritize peer-reviewed synthesis protocols over vendor-sourced methods (e.g., is excluded per guidelines).
- Data Reproducibility : Detailed reaction conditions (temperature, solvent ratios) and characterization spectra (NMR shifts, MS peaks) must be archived in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
